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Compound of Interest

Compound Name: 4-Ethoxy-2-hydroxybenzaldehyde

Cat. No.: B112624 Get Quote

Spectroscopic Comparison: 4-Ethoxy-2-
hydroxybenzaldehyde and its Precursors
A detailed analysis of 4-Ethoxy-2-hydroxybenzaldehyde alongside its precursors, resorcinol

and ethyl iodide, reveals distinct spectroscopic signatures that are instrumental for researchers,

scientists, and professionals in drug development. This guide provides a comparative overview

of their spectral data obtained through UV-Vis, FT-IR, and NMR spectroscopy, supported by

detailed experimental protocols.

Introduction
4-Ethoxy-2-hydroxybenzaldehyde is a substituted aromatic aldehyde with applications in the

synthesis of various pharmaceutical compounds and organic intermediates. Its spectroscopic

properties are a direct consequence of its molecular structure, featuring a benzene ring

substituted with hydroxyl, ethoxy, and formyl groups. Understanding the spectral characteristics

of this compound in comparison to its precursors, resorcinol and ethyl iodide, is crucial for

reaction monitoring, quality control, and structural elucidation.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Ethoxy-2-
hydroxybenzaldehyde, resorcinol, and ethyl iodide.

Table 1: UV-Visible Spectroscopy Data
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Compound λmax (nm)
Molar Absorptivity
(ε)

Solvent

4-Ethoxy-2-

hydroxybenzaldehyde
~285 - Isopropanol

Resorcinol 274, 218, 195 - -

Ethyl Iodide ~258 - -

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Compo
und

O-H
Stretch
(cm⁻¹)

C-H
(sp²)
Stretch
(cm⁻¹)

C-H
(sp³)
Stretch
(cm⁻¹)

C=O
Stretch
(cm⁻¹)

C=C
(Aromat
ic)
Stretch
(cm⁻¹)

C-O
Stretch
(cm⁻¹)

C-I
Stretch
(cm⁻¹)

4-Ethoxy-

2-

hydroxyb

enzaldeh

yde

Broad,

~3200-

3600

~3000-

3100

~2850-

2980

~1650-

1680

~1500-

1600

~1050-

1250
-

Resorcin

ol

Broad,

~3200-

3600[1]

~3000-

3100
- - ~1609[1]

~1150-

1300
-

Ethyl

Iodide
- -

~2880-

3080[2]
- - -

~500-

600[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

4-Ethoxy-2-

hydroxybenzaldehyde

1.4 (t, 3H), 4.1 (q, 2H), 6.4-6.6

(m, 2H), 7.3 (d, 1H), 9.7 (s,

1H), 11.0 (s, 1H)

14.5, 64.0, 102.5, 108.0,

115.0, 133.0, 163.0, 165.0,

192.0

Resorcinol
6.2-6.3 (m, 3H), 6.9 (t, 1H), 9.2

(s, 2H) (in DMSO-d6)

103.6, 108.5, 131.7, 157.7 (in

D₂O)

Ethyl Iodide 1.8 (t, 3H), 3.2 (q, 2H)[3] -1.1 (CH₃), 20.6 (CH₂I)[1]

Experimental Protocols
Synthesis of 4-Ethoxy-2-hydroxybenzaldehyde
This protocol is adapted from the Williamson ether synthesis.

Materials:

2,4-Dihydroxybenzaldehyde

Ethyl iodide

Anhydrous potassium carbonate (K₂CO₃)

Acetone

Dichloromethane

Silica gel for column chromatography

Procedure:

Dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in acetone in a round-bottom flask.

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

Stir the mixture at room temperature for 30 minutes.

Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.
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Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the mixture to room temperature and filter to remove the potassium

carbonate.

Evaporate the solvent from the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 4-ethoxy-2-
hydroxybenzaldehyde.

Spectroscopic Analysis
UV-Visible Spectroscopy:

Samples were dissolved in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).

The UV-Vis absorption spectra were recorded using a double-beam spectrophotometer over

a wavelength range of 200-800 nm.

The solvent was used as a blank for baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Liquid samples (ethyl iodide) were analyzed as a thin film between KBr plates.

Solid samples (resorcinol and 4-ethoxy-2-hydroxybenzaldehyde) were analyzed as KBr

pellets.

The FT-IR spectra were recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

Samples were dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
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Visualization of Synthesis and Analysis Workflow
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Spectroscopic Data

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic comparison of 4-Ethoxy-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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